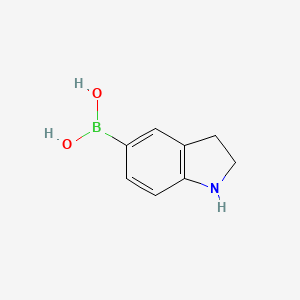

吲哚-5-硼酸

描述

Indolin-5-ylboronic acid, also known as indoleboronic, is a compound with the molecular formula C8H10BNO2. It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of indole derivatives, such as Indolin-5-ylboronic acid, has been a subject of interest in recent years. Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods . A number of different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds are considered the methods of choice for modifying indoles .

Molecular Structure Analysis

The molecular structure of Indolin-5-ylboronic acid consists of a boronic acid group attached to the 5-position of an indoline ring. The molecular weight of this compound is 162.98 g/mol.

Chemical Reactions Analysis

Indolin-5-ylboronic acid can participate in various chemical reactions. Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . The oxidative conversion of lignin is of great interest because it enables the formation of highly functionalized, valuable compounds .

Physical And Chemical Properties Analysis

Indolin-5-ylboronic acid is a solid compound with a melting point of 170-175 °C . It is stable and non-toxic, making it suitable for various chemical reactions .

科学研究应用

Medicinal Chemistry and Drug Development

Indolin-5-ylboronic acid serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a building block for drug candidates targeting specific receptors and enzymes. For instance, it has been investigated in the context of:

- RCAR/PYR/PYL Receptor Proteins : Some indolinylmethyl sulfonamides exhibit strong affinity for these receptors in wheat, comparable to the essential plant hormone abscisic acid (ABA) . These compounds could play a role in plant growth regulation and stress responses.

Organic Synthesis and Chemical Transformations

Indolylboronic acids are readily accessible and stable. They serve as versatile reagents in synthetic chemistry. Key applications include:

- C-H Borylation : Indolylboronic acids participate in C-H activation reactions, enabling the functionalization of indole derivatives .

- Multicomponent Reactions : Researchers have developed new synthetic methodologies using indolylboronic acids as starting materials .

Biological Activity and Affinity Probes

Indole derivatives, including indolin-5-ylboronic acid, are associated with various biological activities. Notably:

- Selective Inhibitors : Some substituted indoles act as selective inhibitors for specific enzymes or receptors. Examples include spleen tyrosine kinase inhibitors, hepatitis C virus genotype inhibitors, and Nav1.7 inhibitors .

- Affinity Probes : Indolinylboronic acids have been used as affinity probes for 5-hydroxytryptamine receptors and other protein targets .

Material Chemistry and Functional Materials

Researchers explore indolin-5-ylboronic acid for its material properties:

- Sensor Development : Boronic acids, including indolin-5-ylboronic acid, are used in sensing applications, particularly interactions with diols and Lewis bases .

Heterocycle Reactions and Synthetic Intermediates

The compound’s structure makes it a useful intermediate:

- Synthesis of Disubstituted 1-(Indolin-5-yl)methanamines : (2,3-dihydro-1H-indol-5-ylmethyl)amine serves as an intermediate for these compounds, which have potential pharmacological properties .

Other Applications

While less explored, indolin-5-ylboronic acid may find applications in fields such as:

安全和危害

When handling Indolin-5-ylboronic acid, safety measures such as wearing gloves and safety glasses with side-shields conforming to EN166 should be taken . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .

未来方向

The future research directions for Indolin-5-ylboronic acid and other indole derivatives are vast. They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The exploration of novel chemistries using boron to fuel emergent sciences is also a promising future direction .

作用机制

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Boronic acids are often used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . Boronic acids participate in cross-coupling reactions with electrophilic compounds .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics (ADME Properties)

The pharmacokinetic properties of a compound are strongly influenced by its physicochemical parameters .

Result of Action

Indole derivatives have been reported to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

The stability and reactivity of boronic acids can be influenced by factors such as ph and temperature .

属性

IUPAC Name |

2,3-dihydro-1H-indol-5-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10-12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEROEJJKQHMTSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-5-ylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride](/img/structure/B3043759.png)

![Imidazo[1,2-b]pyridazine-2-carbonyl chloride](/img/structure/B3043761.png)